molecular formula C17H13FN4OS B287309 3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287309
M. Wt: 340.4 g/mol
InChI Key: PMHBKGSEJCIYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the class of triazolo-thiadiazoles and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific molecular targets in the body such as enzymes, receptors, and ion channels. It has been found to modulate the activity of several important enzymes and receptors involved in various physiological processes.
Biochemical and Physiological Effects:
3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microbial strains including bacteria and fungi. It has also been found to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to possess anti-inflammatory and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is readily available and easy to synthesize using simple reaction conditions. It has also been found to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a versatile compound that has been extensively studied for its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic and diagnostic agent for various diseases.

Synthesis Methods

The synthesis of 3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research studies. The most commonly used method involves the reaction of 4-fluorobenzyl bromide with 2-amino-5-(4-fluorophenoxy)-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzyl isocyanate to yield the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use as a diagnostic and therapeutic agent in the field of neurodegenerative diseases.

properties

Product Name

3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-benzyl-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS/c18-13-6-8-14(9-7-13)23-11-16-21-22-15(19-20-17(22)24-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

PMHBKGSEJCIYPX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Origin of Product

United States

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